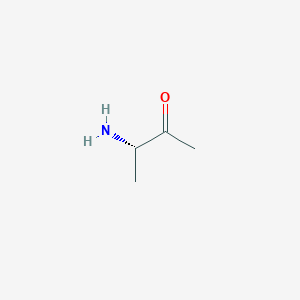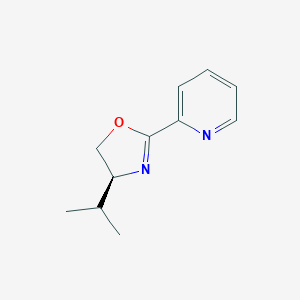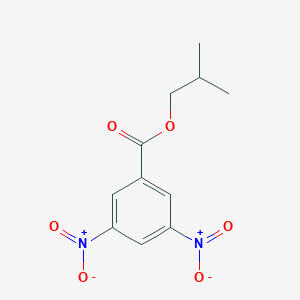
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Vue d'ensemble
Description
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a chemical compound that is closely related to various other substituted phenyl ethanones. While the specific compound is not directly studied in the provided papers, these papers do discuss similar compounds which can give insights into the properties and behaviors that 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves Friedel-Crafts alkylation, as seen in the effective synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) using Lewis acid catalysts . This suggests that a similar approach could potentially be used for synthesizing 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, with appropriate adjustments for the different substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . These methods could be applied to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone to determine its molecular structure, including the conformation of the molecule and the geometrical parameters.
Chemical Reactions Analysis
The related compound 2-bromo-1-(3,4-dimethylphenyl)ethanone has been used as a precursor to synthesize various thiazole derivatives . This indicates that halogenated phenyl ethanones can undergo nucleophilic substitution reactions to form heterocyclic compounds, which could also be relevant for the chemical reactions of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.
Physical and Chemical Properties Analysis
The vibrational spectra and HOMO-LUMO analysis of a structurally similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have been reported . Such analyses can provide information on the electronic properties and potential reactivity of the compound. The molecular electrostatic potential study from this paper suggests regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which could be extrapolated to understand the reactivity of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone has been used in the synthesis of heterocyclic compounds. For instance, it has been involved in the conversion of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This process was confirmed by single-crystal X-ray analysis for certain derivatives, demonstrating its utility in complex organic syntheses (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Crystallographic and Vibrational Studies
The molecular structure and properties of derivatives like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been extensively studied. These investigations include X-ray diffraction and vibrational spectroscopy, combined with computational studies using density functional theory (DFT). These studies help understand the compound's molecular structure and characteristic frequencies (Kumar et al., 2015).
Fungicidal Activity
Derivatives of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone have been synthesized for potential fungicidal applications. Compounds were prepared through reactions with various reagents, and their structures were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis. This showcases the potential of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone derivatives in agricultural and pharmaceutical industries (Bashandy, Abdelall, & El-Morsy, 2008).
Asymmetric Catalysis
In asymmetric catalysis, novel compounds like 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, synthesized from 1-(2,5-dichlorophenyl)ethanone, have been used to develop chiral palladacycles. These complexes were employed in asymmetric hydrophosphination reactions, demonstrating the compound's significance in stereoselective synthesis, an essential aspect of pharmaceutical research (Yap et al., 2014).
Safety And Hazards
The safety information for “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCYZDVVZNOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595928 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone | |
CAS RN |
164165-77-9 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)


![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)




